molecular formula C15H22N2O3S B4745130 1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

Cat. No.: B4745130
M. Wt: 310.4 g/mol
InChI Key: ZKCRJNRTQAGMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, also known as Etorphine, is a potent opioid analgesic drug. It was first synthesized in the 1960s and has since been used for both veterinary and human medical purposes. Etorphine is a Schedule II controlled substance in the United States and is highly regulated due to its potential for abuse and addiction.

Mechanism of Action

1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide binds to the mu-opioid receptor in the brain and spinal cord, producing potent analgesic effects. It also activates the kappa-opioid receptor, which can produce additional analgesic effects and may contribute to its addictive potential. This compound's effects are mediated through the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause euphoria and a sense of well-being, which can contribute to its potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. Its potency and selectivity for opioid receptors make it a useful tool for investigating the role of these receptors in various physiological processes. However, its potential for abuse and addiction makes it a highly regulated substance, and its use in lab experiments must be carefully controlled and monitored.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new opioid drugs that can produce analgesic effects without the potential for abuse and addiction. Another area of interest is the investigation of the role of opioid receptors in various physiological processes, such as pain management, addiction, and withdrawal. Finally, there is a need for further research on the long-term effects of this compound use, particularly in terms of its potential for addiction and withdrawal.

Scientific Research Applications

1-(ethylsulfonyl)-N-(2-methylphenyl)-4-piperidinecarboxamide has been used extensively in scientific research as a tool to study opioid receptors and their interactions with other drugs. It has been used to investigate the role of opioid receptors in pain management, addiction, and withdrawal. This compound has also been used as a reference standard for the development of new opioid drugs.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-21(19,20)17-10-8-13(9-11-17)15(18)16-14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRJNRTQAGMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.